5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole
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Overview
Description
5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of a chloromethyl group at the 5-position, an ethyl group at the 1-position, and a nitro group at the 3-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced by nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by the reaction of the pyrazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Reduction: Formation of 5-(aminomethyl)-1-ethyl-3-nitro-1H-pyrazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Scientific Research Applications
5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole: Unique due to the presence of both chloromethyl and nitro groups.
5-(Chloromethyl)-1-methyl-3-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
5-(Bromomethyl)-1-ethyl-3-nitro-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the nitro group contributes to its potential biological effects.
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-9-5(4-7)3-6(8-9)10(11)12/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQWGMDCRARZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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